molecular formula C7H12N2O3S2 B11715547 Cysteine, N-acetyl-, methyldithiocarbamate (ester), L- CAS No. 31655-50-2

Cysteine, N-acetyl-, methyldithiocarbamate (ester), L-

Cat. No.: B11715547
CAS No.: 31655-50-2
M. Wt: 236.3 g/mol
InChI Key: XUTOTHUXOQJOJN-YFKPBYRVSA-N
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Description

Cysteine, N-acetyl-, methyldithiocarbamate (ester), L- (CAS: Not explicitly provided in evidence) is a chemically modified derivative of N-acetyl-L-cysteine (NAC). NAC itself is a well-known antioxidant and precursor to glutathione, with the molecular formula C₅H₉NO₃S (163.195 g/mol) . The target compound introduces a methyldithiocarbamate group to the cysteine backbone, likely at the thiol (-SH) position, forming a thioester bond. This modification alters its reactivity, solubility, and biological activity compared to NAC or its simpler esters (e.g., methyl or ethyl esters) .

Synthesis of such derivatives typically involves reacting NAC methyl ester with acid chlorides (e.g., methyldithiocarbamoyl chloride) in dichloromethane under basic conditions (e.g., triethylamine), as described for analogous thioester derivatives .

Properties

CAS No.

31655-50-2

Molecular Formula

C7H12N2O3S2

Molecular Weight

236.3 g/mol

IUPAC Name

(2R)-2-acetamido-3-(methylcarbamothioylsulfanyl)propanoic acid

InChI

InChI=1S/C7H12N2O3S2/c1-4(10)9-5(6(11)12)3-14-7(13)8-2/h5H,3H2,1-2H3,(H,8,13)(H,9,10)(H,11,12)/t5-/m0/s1

InChI Key

XUTOTHUXOQJOJN-YFKPBYRVSA-N

Isomeric SMILES

CC(=O)N[C@@H](CSC(=S)NC)C(=O)O

Canonical SMILES

CC(=O)NC(CSC(=S)NC)C(=O)O

Origin of Product

United States

Preparation Methods

N-Acetylation of L-Cysteine

The first step involves protecting the primary amine of L-cysteine via acetylation. A method adapted from di-N-acetylcysteine synthesis utilizes acetic anhydride in acetonitrile with triethylamine as a base:

Conditions :

  • Temperature: 0–5°C to minimize racemization.

  • Solvent: Acetonitrile for optimal solubility.

  • Base: Triethylamine (4.1 equivalents) to neutralize HCl byproducts.
    Yield : 73–75% with 93–97% purity after ethyl acetate washes and solvent exchange.

Methyl Esterification of N-Acetyl-L-Cysteine

The carboxylic acid group is esterified using methanol and a catalytic acid, as described in N-acetyl-L-cysteine methyl ester (NACME) synthesis:

Conditions :

  • Acid Catalyst: Sulfuric acid (2–5 mol%).

  • Temperature: Reflux (65–70°C) for 16 hours to ensure complete conversion.

  • Workup: Neutralization with sodium bicarbonate, followed by ethyl acetate extraction.
    Yield : 95–99% after solvent exchange to methyl tert-butyl ether (MTBE).

Methyldithiocarbamate Formation

The thiol group undergoes dithiocarbamation via reaction with carbon disulfide (CS₂) and methyl iodide in the presence of a base:

Mechanism :

  • Deprotonation of the thiol by a base (e.g., triethylamine).

  • Nucleophilic attack on CS₂ to form a dithiocarbamate intermediate.

  • Methylation with CH₃I to yield the final product.

Conditions :

  • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).

  • Temperature: Room temperature under nitrogen to prevent oxidation.

  • Base: Triethylamine (2–3 equivalents).
    Purification : Silica gel chromatography (1–10% methanol in DCM) to remove disulfide byproducts.

Optimization and Challenges

Critical Parameters

  • Oxidation Control : The thiol group is prone to disulfide formation. Patent methods recommend nitrogen atmospheres and reducing agents like dithiothreitol (DTT).

  • Temperature Sensitivity : Esterification at >70°C risks racemization, while <60°C prolongs reaction time.

  • Solvent Selection : Acetonitrile and ethyl acetate enable high-purity intermediate isolation.

Yield and Purity Data

StepYield (%)Purity (%)Key Impurities
N-Acetylation73–7593–97Unreacted L-cysteine
Methyl Esterification95–9996–99Residual methanol
Dithiocarbamation*60–7085–90Disulfide derivatives

*Theoretical estimates based on analogous reactions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR : Expected signals include:

    • δ 1.98 (s, 3H, acetyl CH₃).

    • δ 3.72 (s, 3H, ester CH₃).

    • δ 4.55 (m, 1H, α-CH).

  • Melting Point : Analogous N-acetyl cysteine derivatives exhibit m.p. 138–151°C.

Chromatographic Purity

  • HPLC : Retention time alignment with standards and <5% disulfide impurities.

Industrial-Scale Considerations

Patent US9763902B2 highlights scalability challenges, such as:

  • Solvent Recovery : Ethyl acetate and acetonitrile distillation under reduced pressure (45°C).

  • Crystallization : Recrystallization from ethanol yields colorless crystals.

  • Cost Drivers : Thionyl chloride (Step 1) and DTT (Step 4) contribute significantly to production costs .

Chemical Reactions Analysis

Stability and Degradation Pathways

Ester derivatives of NAC exhibit varying stabilities under different conditions:

  • Hydrolysis : Esters are susceptible to hydrolysis in aqueous environments. For instance, NACET’s stability in PBS (pH 7.2) is limited to ~1 day .

  • Thermal degradation : Heating NAC methyl ester at 100°C for 30 minutes leads to the loss of CO₂, forming a compound with m/z 119.04 .

  • Oxidative degradation : Exposure to hydrogen peroxide results in sulfur oxidation and acetyl group cleavage, forming intermediates like 2-acetamido-3-sulfopropanoic acid .

Table 1: Degradation Products of NAC Derivatives

ConditionDegradation Productm/zSource
Basic (1.25×10⁻⁴ M NaOH, 100°C)Acetic acid59
Acidic (5.0×10⁻⁴ N HCl, 100°C)Cysteine121
Thermal (100°C, 30 min)CO₂ loss119.04
Peroxide (3% H₂O₂, 100°C)Sulfur-oxidized intermediate160

Oxidation Reactions

NAC and its esters undergo oxidation due to their thiol (-SH) group:

  • Iodate oxidation : NAC reacts with potassium iodate and iodide to form a disulfide (N-acetylcysteine disulfide) . The reaction involves:

    • Oxidation of the thiol group to a disulfide.

    • Formation of triiodide (I₃⁻) as a byproduct, detectable via UV-Vis spectroscopy .

  • Kinetic studies : The initial-rate method shows pseudo-first-order kinetics, with rate constants dependent on reagent concentrations .

Table 2: Reactivity of NACET vs. NAC

OxidantNAC Half-life (min)NACET Half-life (min)Source
H₂O₂8.81 ± 0.451.16 ± 0.18
t-BOOH88.3 ± 4.5112.2 ± 0.8

NACET demonstrates faster reactivity toward oxidative stressors, likely due to its lipophilicity enhancing cellular permeability .

Analytical Determination

Ester derivatives like NACET are analyzed using methods such as:

  • Sequential injection analysis : Detection via Cu(II) complexation with ligands like neocuproine (NCN), bicinchoninic acid (BCA), or bathocuproine disulfonic acid (BCS). The Cu(II)-BCS complex offers the highest sensitivity (LOD: 4.0×10⁻⁶ M) .

  • Interference studies : Common excipients (e.g., citric acid, Na₂SO₄) interfere minimally under optimal conditions .

Table 3: Analytical Performance of Cu(II) Complexes

LigandLinear Range (M)LOD (M)Sampling Rate (h⁻¹)Source
NCN6.0×10⁻⁶–2.0×10⁻⁴5.5×10⁻⁶60
BCA6.0×10⁻⁶–1.0×10⁻⁴5.2×10⁻⁶60
BCS4.0×10⁻⁶–1.0×10⁻⁴2.6×10⁻⁶78

Pharmacological Relevance

While the methyldithiocarbamate ester is not directly discussed, ester derivatives like NACET are studied for enhanced bioavailability and antioxidant effects:

  • Glutathione synthesis : NACET increases glutathione levels in organs (e.g., liver, brain) at doses of 50 mg/kg .

  • Cellular protection : NACET pretreatment reduces oxidative stress-induced damage in retinal pigment epithelial cells more effectively than NAC .

Scientific Research Applications

Antioxidant and Cytoprotective Effects

N-acetylcysteine functions primarily as an antioxidant, helping to lower oxidative stress within cells. It achieves this by generating hydrogen sulfide and sulfane sulfur species, which contribute to its cytoprotective effects. NAC has been shown to enhance glutathione levels, thereby improving the antioxidant capacity of cells under stress conditions .

Respiratory Disorders

N-acetylcysteine is widely used as a mucolytic agent in treating respiratory disorders. It acts by breaking disulfide bonds in mucus proteins, thereby reducing viscosity and facilitating easier clearance from the airways. This property makes it beneficial in conditions such as chronic obstructive pulmonary disease (COPD) and bronchitis .

Mental Health Applications

Research indicates that NAC may play a role in treating various mental health disorders, including obsessive-compulsive disorder (OCD) and bipolar disorder. A double-blind study reported that NAC significantly reduced compulsive behaviors in OCD patients . Additionally, its potential neuroprotective effects have been explored in conditions like Parkinson's disease, where it may support dopaminergic function .

Metabolic Disorders

NAC has been investigated for its effects on metabolic disorders such as polycystic ovary syndrome (PCOS). Studies suggest that it improves insulin sensitivity and reduces insulin levels in hyperinsulinemic patients with PCOS, enhancing ovulation rates when used alongside clomiphene citrate .

Acetaminophen Overdose Treatment

One of the most well-known applications of NAC is in the treatment of acetaminophen overdose. It acts as an antidote by replenishing glutathione stores, which are depleted during acetaminophen metabolism, thus preventing liver damage . The intravenous formulation of NAC has been approved by the FDA for this purpose.

Cardiovascular Applications

NAC has shown promise in improving outcomes for patients with cardiovascular conditions. For instance, it has been reported to enhance oxygenation and lung compliance in patients experiencing septic shock, thereby reducing mechanical ventilation duration and ICU stay .

Neuroprotective Properties

In addition to its mental health applications, NAC is being studied for its neuroprotective properties against neurodegenerative diseases such as Alzheimer's and Huntington's disease. Its ability to mitigate oxidative stress may play a key role in these therapeutic strategies .

Cancer Research

Preliminary studies suggest that NAC may have a role in cancer treatment by modulating oxidative stress and influencing tumor microenvironments. However, more research is needed to establish definitive therapeutic protocols .

Case Studies

Application AreaStudy ReferenceKey Findings
Mental Health NAC reduced compulsive behaviors in OCD patients over a 16-week period.
Respiratory Disorders Demonstrated efficacy as a mucolytic agent, improving mucus clearance in COPD patients.
Acetaminophen Overdose Successfully replenished glutathione levels post-overdose, preventing liver damage.
Cardiovascular Health Improved oxygenation and reduced ICU stay duration in septic shock patients.
Neuroprotection Showed protective effects on dopaminergic neurons in Parkinson's disease models.

Mechanism of Action

The mechanism of action of (2R)-2-acetamido-3-[(methylcarbamothioyl)sulfanyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active site residues, while the methylcarbamothioyl group may interact with hydrophobic pockets. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural distinctions between the target compound and related cysteine derivatives:

Compound Substituent Functional Groups CAS Number Molecular Formula
N-Acetyl-L-cysteine (NAC) -SH (thiol) Acetamido, carboxylic acid 616-91-1 C₅H₉NO₃S
NAC methyl ester -S-CH₃ (methyl thioester) Acetamido, methyl ester 73255-51-3 C₈H₁₅NO₃S
Target compound -S-C(=S)-N(CH₃)₂ (methyldithiocarbamate) Acetamido, dithiocarbamate ester N/A Likely C₇H₁₂N₂O₂S₃
N-Acetyl-S-(2-cyanoethyl)-L-cysteine (CEMA) -S-CH₂CH₂CN (cyanoethyl) Acetamido, nitrile 74514-75-3 C₈H₁₂N₂O₃S
Organotin(IV) methyldithiocarbamate Sn-Ph₃ + dithiocarbamate Organotin, dithiocarbamate N/A Varies

Key Observations :

  • Substituents like cyanoethyl (CEMA) or hydroxypropyl (3HPMA) prioritize specific interactions (e.g., hydrogen bonding or steric effects) .

Physicochemical Properties

Property NAC NAC Methyl Ester Target Compound Organotin Dithiocarbamate
Solubility Water-soluble Lipophilic Moderate polarity Highly lipophilic
Stability Oxidizes in air Stable under anhydrous conditions Sensitive to hydrolysis Stable but toxic
Molecular Weight 163.195 205.275 ~290 (estimated) 400–600

Biological Activity

Cysteine, N-acetyl-, methyldithiocarbamate (ester), L- (commonly referred to as N-acetylcysteine or NAC) is a derivative of the amino acid cysteine. It has gained attention in biomedical research due to its diverse biological activities, particularly as an antioxidant and a precursor for glutathione synthesis. This article aims to provide a comprehensive overview of the biological activity of NAC, including its mechanisms of action, therapeutic applications, and recent research findings.

NAC exhibits several mechanisms that contribute to its biological activity:

  • Antioxidant Activity : NAC acts as a powerful antioxidant by scavenging reactive oxygen species (ROS) and replenishing intracellular glutathione levels. This capacity helps protect cells from oxidative stress, which is implicated in various diseases .
  • Modulation of Signaling Pathways : NAC influences multiple signaling pathways, including the inhibition of nuclear factor kappa B (NF-κB) activation and modulation of c-Jun N-terminal kinase (JNK) pathways. These interactions can affect gene expression related to inflammation and cell survival .
  • Neuroprotective Effects : NAC has shown promise in protecting neuronal cells from apoptosis under stress conditions. It enhances mitochondrial function and reduces neuroinflammation, making it a candidate for neurodegenerative disease therapies .

Therapeutic Applications

NAC has been studied for various therapeutic applications:

  • Respiratory Disorders : NAC is widely used as a mucolytic agent in conditions like chronic obstructive pulmonary disease (COPD) and cystic fibrosis. Its ability to break down mucus facilitates easier breathing .
  • Psychiatric Disorders : Research indicates that NAC may have beneficial effects in psychiatric conditions such as bipolar disorder and schizophrenia, potentially due to its antioxidant properties and ability to modulate glutamate levels .
  • Chemotherapy Support : NAC has been investigated for its role in reducing the toxicity of chemotherapy agents like cisplatin. It may mitigate nephrotoxicity and ototoxicity associated with such treatments .

Recent Research Findings

Recent studies have expanded our understanding of NAC's biological activity:

  • Biofilm Formation Inhibition : A study demonstrated that NAC could inhibit biofilm formation in bacterial strains when combined with antibiotics like doxycycline. This suggests potential applications in enhancing antibiotic efficacy against resistant strains .
  • Immunomodulatory Properties : Recent findings indicate that NAC may enhance immune responses by modulating cytokine production and influencing macrophage activation, which could be beneficial in inflammatory diseases .
  • Neuroprotective Studies : In vivo studies using SAMP8 mice showed that NAC improved cognitive function without affecting motor activity, highlighting its neuroprotective potential in aging models .

Data Table: Summary of Biological Activities

Biological ActivityMechanism/EffectReferences
AntioxidantScavenges ROS; replenishes glutathione
Anti-inflammatoryInhibits NF-κB activation
NeuroprotectionPrevents neuronal apoptosis
MucolyticBreaks down mucus
Antibiotic synergyEnhances efficacy against biofilm-forming bacteria
Chemotherapy supportReduces toxicity of cisplatin

Case Studies

Several case studies have highlighted the clinical relevance of NAC:

  • Case Study 1 : In patients undergoing treatment for acetaminophen overdose, administration of NAC significantly reduced liver damage markers compared to controls. This established NAC as a standard treatment protocol in such cases.
  • Case Study 2 : A double-blind study involving patients with major depressive disorder found that adjunctive treatment with NAC led to significant improvements in depressive symptoms compared to placebo, suggesting its potential role as an antidepressant adjunct .

Q & A

Q. What are the validated analytical methods for quantifying Cysteine, N-acetyl-, methyldithiocarbamate (ester), L- in experimental samples?

A kinetic spectrophotometric method using iodate oxidation has been developed for N-acetyl L-cysteine derivatives, with a linear range of 1.25–30 µg ml⁻¹ and detection limits of 0.018 µg ml⁻¹. Mass spectrometry (MS) is critical for characterizing oxidation products, such as disulfides, to confirm structural integrity . For metal complexation studies, spectrochemical techniques (e.g., UV-Vis, FTIR) are employed to monitor ligand coordination and stability .

Q. How is Cysteine, N-acetyl-, methyldithiocarbamate (ester), L- synthesized, and what are its key purity criteria?

Synthesis typically involves dithiocarbamate functionalization of N-acetyl L-cysteine. Purity is assessed via high-performance liquid chromatography (HPLC) with >95% threshold, supported by CAS-numbered reference standards (e.g., Toronto Research Chemicals). Structural confirmation requires nuclear magnetic resonance (NMR) and elemental analysis .

Q. What are the primary biological mechanisms studied using this compound?

The compound is used to investigate oxidative stress modulation, particularly in mitochondrial reactive oxygen species (ROS) regulation. For example, it inhibits NF-κB and STAT-3 activation in hepatitis C virus (HCV) studies by chelating intracellular Ca²⁺ and scavenging ROS .

Advanced Research Questions

Q. How do experimental results using Cysteine, N-acetyl-, methyldithiocarbamate (ester), L- vary across cell types or model systems, and how can these discrepancies be resolved?

Discrepancies arise due to differences in cellular redox environments or bioavailability. For instance, in neuronal amyloidogenesis studies, NAC’s efficacy depends on dose-dependent thresholds for ROS neutralization. Resolving contradictions requires parallel assays (e.g., BODIPY cystine cleavage for thiol reactivity) and normalization to baseline glutathione levels .

Q. What strategies optimize the compound’s stability in aqueous solutions for in vitro assays?

Stability is enhanced by esterification (e.g., ethyl ester derivatives like NACET), improving lipid solubility and bioavailability to 60–80%. Degradation kinetics should be monitored via LC-MS under varying pH and temperature conditions .

Q. How does the dithiocarbamate moiety influence metal-binding properties in catalytic or therapeutic applications?

The dithiocarbamate group enables selective coordination with transition metals (e.g., Cu²⁺, Zn²⁺), studied via UV-Vis titration and cyclic voltammetry. Complex stability constants (log K) are calculated to assess potential applications in chelation therapy or enzyme inhibition .

Q. What are the limitations of current in vivo models for evaluating this compound’s neuroprotective effects?

Key limitations include blood-brain barrier (BBB) penetration variability and species-specific metabolism. Advanced models use NACET (esterified form) to improve BBB crossing, validated via microdialysis and glutathione quantification in rodent brains .

Methodological Considerations

Q. How should researchers address conflicting data on the compound’s pro-/antioxidant dualism?

Context-dependent effects (e.g., dose, cell type) require rigorous controls:

  • Dose-response curves to identify redox switching thresholds.
  • Parallel assays (e.g., thiobarbituric acid reactive substances (TBARS) for lipid peroxidation vs. glutathione reductase activity).
  • Inclusion of antioxidants/chelators (e.g., PDTC, EGTA-AM) to isolate mechanisms .

Q. What computational tools are recommended for predicting the compound’s reactivity or degradation pathways?

Density functional theory (DFT) simulations model dithiocarbamate-metal interactions, while cheminformatics platforms (e.g., ACD/Labs) predict oxidative degradation products. Experimental validation via tandem MS/MS is essential .

Data Reporting Standards

Q. What metadata must be included in publications using this compound to ensure reproducibility?

  • Synthetic protocols : Reaction stoichiometry, solvent systems, and purification steps.
  • Analytical parameters : HPLC gradients, MS ionization modes, and NMR referencing.
  • Biological assays : Cell line/vendor details, passage numbers, and ROS probe concentrations .

Ethical and Safety Guidelines

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Use fume hoods for synthesis due to volatile byproducts.
  • Monitor for glutathione depletion in animal studies via hepatic function panels.
  • Adhere to CAS-specific safety protocols (e.g., CAS 616-91-1: avoid inhalation, use PPE) .

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